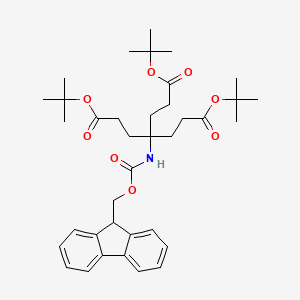

Fmoc aminotriester

Description

Historical Evolution of Amine Protecting Groups and the Advent of Fluorenylmethyloxycarbonyl (Fmoc)

The challenge of forming a peptide bond has occupied chemists for over a century, necessitating methods to protect the Nα-amino group of one amino acid while its carboxyl group is activated for coupling. lgcstandards.com The early 20th century saw initial breakthroughs, but the development of reversible Nα-protecting groups was a critical step forward. In 1932, Bergmann and Zervas introduced the carbobenzoxy (Cbz) group, which could be removed by catalytic hydrogenation. nih.gov

A significant leap in peptide synthesis came with R. B. Merrifield's invention of solid-phase peptide synthesis (SPPS) in the 1960s. lgcstandards.compeptide.com This methodology, which anchors the growing peptide chain to an insoluble resin, simplifies the purification process by allowing reagents and by-products to be washed away. lgcstandards.comiris-biotech.de Merrifield's initial strategy utilized the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection, which required repetitive treatment with moderate acid for its removal and a final, harsh acid treatment (e.g., hydrogen fluoride) to cleave the completed peptide from the resin. nih.govnih.gov

| Protecting Group | Abbreviation | Cleavage Condition | Key Characteristics |

| Carbobenzoxy | Cbz | Catalytic Hydrogenation (H₂/Pd) | First widely used reversible amine protecting group. nih.gov |

| tert-Butyloxycarbonyl | Boc | Moderate to Strong Acid (e.g., TFA, HF) | Foundational to early solid-phase peptide synthesis; requires harsh final cleavage. nih.govnih.gov |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | Orthogonal to acid-labile groups; enables milder synthesis conditions. nih.govacs.orgwikipedia.org |

A comparative table of key amine protecting groups used in peptide synthesis.

Fundamental Principles of Fmoc Protection and Deprotection in Advanced Synthetic Paradigms

The utility of the Fmoc group lies in the predictable and distinct mechanisms of its introduction and removal. ontosight.ai

Fmoc Protection: The Fmoc group is typically introduced by reacting an amine with an activated Fmoc derivative. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com The reaction with Fmoc-Cl is often performed under Schotten-Baumann conditions (e.g., sodium bicarbonate in a dioxane/water mixture). total-synthesis.com Fmoc-OSu is often preferred as it is more stable and tends to result in fewer side reactions, such as the formation of oligopeptides. total-synthesis.com The amine nucleophilically attacks the carbonyl carbon of the Fmoc reagent, forming a stable carbamate (B1207046). total-synthesis.com

Fmoc Deprotection: The key to the Fmoc strategy is its selective removal under mild basic conditions. wikipedia.org The deprotection proceeds via a base-catalyzed β-elimination (E1cB mechanism). acs.orgrsc.org A base, typically a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system. acs.orgspringernature.com This generates a stabilized fluorenyl anion intermediate. total-synthesis.com Subsequent elimination releases carbon dioxide and the free amine, along with a highly reactive dibenzofulvene (DBF) intermediate. acs.orgscielo.org.mx

A crucial role of the deprotecting agent is to act as a scavenger for the electrophilic DBF. acs.orgrsc.org Piperidine is particularly effective because it rapidly traps DBF to form a stable, soluble adduct, preventing the DBF from reacting with the newly liberated amine of the peptide chain, which would terminate elongation. wikipedia.orgacs.orgscielo.org.mx This dual function as a base and a scavenger makes piperidine the gold standard for Fmoc removal in SPPS. acs.org

| Deprotection Reagent/Cocktail | Typical Concentration | Key Features |

| Piperidine in DMF | 20-30% (v/v) | The standard and most widely used reagent; acts as both base and scavenger. wikipedia.orgspringernature.com |

| Piperazine (B1678402)/DBU in DMF | 5% Piperazine, 1-2% DBU | An alternative to piperidine that can offer faster deprotection kinetics. wikipedia.orgrsc.org |

| 4-Methylpiperidine in DMF | 20% (v/v) | An effective, less-regulated alternative to piperidine with similar efficacy. iris-biotech.descielo.org.mx |

| Tris(2-aminoethyl)amine | N/A | A very fast scavenger for the dibenzofulvene byproduct. springernature.com |

A table of common reagents and conditions for Fmoc deprotection.

Contemporary Significance of Fmoc Chemistry in Chemical Research and Development

Fmoc chemistry is now the predominant method for solid-phase peptide synthesis, from routine laboratory work to the multi-ton industrial production of therapeutic peptides. nih.govnih.govsemanticscholar.org Its significance stems from several key advantages over previous methods.

The Fmoc group's strong UV absorbance allows for real-time, spectrophotometric monitoring of the deprotection and coupling steps, facilitating the automation of SPPS. nih.govwikipedia.org This has been instrumental in the development of automated peptide synthesizers that can rapidly produce peptides for research in biology, biochemistry, and medicinal chemistry. peptide.comnih.gov

The versatility of Fmoc chemistry has driven continuous innovation. High-purity Fmoc-amino acid building blocks, including a vast array of non-canonical and modified derivatives, are commercially available at low cost, enabling straightforward synthetic access to a wide range of peptide derivatives. nih.govsemanticscholar.org This has fueled progress in drug discovery, the development of peptide-based biomaterials, and the synthesis of very long peptides and even small proteins. semanticscholar.orgpeptide.comresearchgate.net Furthermore, Fmoc chemistry has been adapted for applications beyond peptides, including the synthesis of oligonucleotides and in combinatorial chemistry. google.comacs.org The ongoing refinement of Fmoc-SPPS, including the development of greener synthesis protocols, ensures its continued importance in chemical research and development for the foreseeable future. rsc.orgpublish.csiro.au

Structure

2D Structure

Properties

IUPAC Name |

ditert-butyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H51NO8/c1-34(2,3)44-30(39)18-21-37(22-19-31(40)45-35(4,5)6,23-20-32(41)46-36(7,8)9)38-33(42)43-24-29-27-16-12-10-14-25(27)26-15-11-13-17-28(26)29/h10-17,29H,18-24H2,1-9H3,(H,38,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMVMARGYJIIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H51NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Protected Chemical Entities

Strategies for N-Fmoc Protection of Amino Acids and Related Amine Substrates

Reagent Selection and Optimized Reaction Conditions for Fmoc Group Introduction

The choice of reagent is crucial for the successful N-Fmoc protection of amines. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Fmoc-Cl , being an acid chloride, is highly reactive but also sensitive to moisture and heat. total-synthesis.com It is typically used under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) and an organic solvent like dioxane or dimethylformamide (DMF). total-synthesis.com These conditions neutralize the hydrochloric acid byproduct generated during the reaction.

Fmoc-OSu is a succinimide-activated carbonate that is more stable and easier to handle than Fmoc-Cl. total-synthesis.com It often leads to fewer side reactions, such as the formation of dipeptides during the protection of amino acids. total-synthesis.comnih.gov The reaction with Fmoc-OSu is generally performed in a mixed solution of water and a suitable organic solvent, with a weak base like sodium bicarbonate, often starting at a low temperature (0-5°C) and gradually warming to room temperature.

Other activating groups, such as benzotriazole (B28993) in Fmoc-OBt , have also been developed. Stable Fmoc-benzotriazoles can react with various amino acids in the presence of triethylamine (B128534) to afford the protected products in high yields, free from di- and tripeptide impurities. organic-chemistry.org

The optimization of reaction conditions is key to achieving high yields and purity. This includes careful control of pH, temperature, and stoichiometry. For example, a common procedure for Fmoc-OSu involves dissolving the amino acid in a sodium bicarbonate solution, cooling it, and then slowly adding the Fmoc-OSu reagent.

Interactive Table: Comparison of Common Fmoc Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Fmoc-Cl | Schotten-Baumann (e.g., NaHCO₃/dioxane/H₂O) total-synthesis.com | High reactivity | Sensitive to moisture and heat; can lead to side products total-synthesis.com |

| Fmoc-OSu | Weak base (e.g., NaHCO₃) in aqueous/organic mix | More stable, easier to handle, fewer side reactions total-synthesis.com | Generally less reactive than Fmoc-Cl |

| Fmoc-OBt | Triethylamine in an organic solvent organic-chemistry.org | Good yields, high purity of product organic-chemistry.org | May require specific reaction tuning |

Anhydrous Synthesis Protocols and the Application of Silylating Agents in Fmoc Protection

For substrates that are sensitive to water or when aqueous workups are problematic, anhydrous methods for N-Fmoc protection are necessary. google.com A significant challenge in anhydrous Fmoc protection of amino acids is the prevention of side reactions, such as the formation of Fmoc-dipeptides due to the activation of the carboxylic acid group. nih.gov

To circumvent this, a two-step silylation-acylation protocol is often employed. nih.govgoogle.com In this method, the amino acid is first treated with a silylating agent to protect the carboxylic acid group as a silyl (B83357) ester and also to silylate the amine group. This intermediate is then reacted with an activated Fmoc reagent. google.com

Common silylating agents include:

N,O-bis(trimethylsilyl)acetamide (BSA) google.com

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) google.com

Trimethylsilyl chloride (TMS-Cl) in the presence of zinc dust core.ac.uk

The silylation step is typically performed in an aprotic solvent like methylene (B1212753) chloride. google.com Following silylation, the activated Fmoc reagent, such as Fmoc-OSu, is added. google.com The reaction proceeds under mild, neutral, and anhydrous conditions, resulting in high yields of the Fmoc-protected amino acid with high chemical and optical purity. google.comgoogle.com This method is particularly useful for amino acids that may form gels in aqueous media, making traditional methods difficult. google.com An intermediate silylation with chlorotrimethylsilane (B32843) has been proposed to protect the carboxylic acid and prevent amino acid oligomerization during Fmoc protection. nih.gov

Development of Environmentally Conscious Approaches in Fmoc-Protection Chemistry

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly Fmoc-protection protocols. These methods aim to reduce or eliminate the use of hazardous organic solvents and catalysts.

One successful approach involves using water as the reaction medium. researchgate.net Catalyst-free Fmoc protection of various amines and amino acids has been achieved in excellent yields and with high chemoselectivity in aqueous media. researchgate.net This method is advantageous due to the mild conditions, ease of product isolation, and the avoidance of toxic solvents. researchgate.net

Other green methodologies include:

Ultrasonic irradiation: This technique provides a solvent-less and catalyst-free method for the N-Fmoc protection of amines, often resulting in good to excellent yields in short reaction times. scielo.br

Water-dispersible nanoparticles: For solid-phase peptide synthesis in water, water-dispersible nanoparticulate Fmoc-amino acids have been developed to overcome the poor solubility of standard Fmoc-amino acids in aqueous environments. nih.gov

Greener solvents and bases: Research has explored replacing hazardous solvents like DMF and DCM with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov Similarly, the use of piperidine (B6355638), a hazardous base for Fmoc deprotection, has been substituted with mineral bases like sodium hydroxide (B78521) in some protocols. nih.gov

Synthesis of Complex Fmoc-Protected Building Blocks and Derivatives

Beyond standard amino acids, the synthesis of more complex Fmoc-protected building blocks is essential for creating peptides and nucleic acids with specialized functions and properties.

Design and Synthetic Pathways for Fmoc-Protected Amino Acid Derivatives for Specialized Applications

The synthesis of unnatural or modified amino acids is crucial for applications in drug discovery and materials science. Fmoc protection is a key step in preparing these specialized building blocks for solid-phase peptide synthesis (SPPS).

Examples of synthetic strategies for complex Fmoc-amino acid derivatives include:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction allows for the one-step synthesis of Fmoc-protected aryl-substituted phenylalanines (Bip derivatives) from Fmoc-protected bromo- or iodophenylalanines. acs.org This provides direct access to a variety of unnatural biaryl-containing amino acids. acs.org

Organozinc Chemistry: An N-Fmoc 3-iodoalanine tert-butyl ester derived organozinc reagent can be coupled with various electrophiles under palladium catalysis to produce substituted phenylalanines and 4-oxoamino acids. rsc.org

Solid-Phase N-Methylation: A method based on the work of Biron, Kessler, and Fukuyama allows for the N-methylation of amino acids on a solid support. nih.gov This involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which facilitates methylation, followed by removal of the o-NBS group and subsequent Fmoc protection. nih.gov

Synthesis of Morpholino Monomers: Process chemistry has been developed for the efficient synthesis of Fmoc-protected chlorophosphoramidate and H-phosphonate morpholino monomers, which are used in the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) for antisense applications. google.com

Methodologies for the Preparation of Fmoc-Protected Phosphoramidites in Nucleic Acid Synthesis

The use of Fmoc chemistry has been extended to the synthesis of oligonucleotides, offering an alternative to the traditional acid-labile protecting groups. This requires the preparation of Fmoc-protected nucleoside phosphoramidites.

The synthesis involves protecting the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) with the Fmoc group. google.comgoogle.com The Fmoc group's lability to mild basic conditions allows for deprotection without harming sensitive modifications on the oligonucleotide chain. google.comnih.gov

The general synthetic route involves:

N-Fmoc protection of the nucleoside: The exocyclic amine of the deoxy- or ribonucleoside is protected with an Fmoc reagent. For example, N⁴-Fmoc-2'-deoxycytidine can be prepared with high yield. google.com

Dimethoxytritylation: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group. google.com

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite (B1245037) building block.

This Fmoc-based strategy is particularly valuable for synthesizing base-labile oligonucleotides, such as those modified with amino linkers at the 3'-end. nih.gov The use of Fmoc-protected phosphoramidites allows for the final deprotection to be carried out under very mild organic conditions (e.g., 0.05M DBU in pyridine (B92270) or 50 mM potassium carbonate in methanol), which preserves the integrity of both the oligonucleotide and the support linkage. google.comnih.gov

Interactive Table: Key Synthetic Steps for Fmoc-Protected Phosphoramidites

| Step | Reagents/Conditions | Purpose |

| 1. N-Fmoc Protection | Fmoc-Cl or Fmoc-OSu in the presence of a base google.com | Protects the exocyclic amino group of the nucleobase. |

| 2. 5'-O-DMTr Protection | DMTr-Cl in pyridine google.com | Protects the 5'-hydroxyl group for controlled synthesis. |

| 3. 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Introduces the phosphoramidite moiety for oligonucleotide chain elongation. |

| 4. Deprotection | Mild base (e.g., DBU, K₂CO₃, aq. methylamine) google.comnih.gov | Removes protecting groups under non-damaging conditions. |

Research into the Synthesis and Utilization of Fmoc-Amino Esters and Amides as Molecular Scaffolds

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is integral to modern peptide chemistry and the synthesis of complex organic molecules. Fmoc-protected amino acids, along with their ester and amide derivatives, serve as fundamental building blocks and versatile molecular scaffolds. sigmaaldrich.combiosynth.com These scaffolds provide a structural foundation upon which diverse and complex molecules can be assembled, including peptidomimetics, enzyme inhibitors, and functional nanomaterials. sigmaaldrich.comrsc.org Their utility stems from the stability of the Fmoc group under various reaction conditions and its clean, base-labile deprotection, which allows for sequential and controlled molecular construction. chempep.com

Research has focused on developing synthetic methodologies for these compounds and expanding their application as scaffolds in various scientific domains. They are widely used as chiral building blocks in the generation of combinatorial libraries, which are instrumental in drug discovery. sigmaaldrich.combiosynth.com The structural diversity and functional versatility offered by these protected amino acid derivatives are nearly limitless, enabling the development of novel therapeutic agents and functional materials. sigmaaldrich.com

Synthetic Methodologies

The synthesis of Fmoc-amino esters and amides often involves standard peptide coupling techniques or modifications of existing protocols to create more complex, multi-functional scaffolds.

A common strategy involves the reaction of an Fmoc-protected acid with an amino-ester or -amide. For instance, a heterotetrameric scaffold, Fmoc-PEG27-triester, was synthesized for use as a core structure in an HIV entry inhibitor. nih.gov The synthesis involved the coupling of Fmoc-PEG27-COOH with an aminotriester (B139294), facilitated by the coupling agent HATU. nih.gov This reaction proceeds with high efficiency, yielding the desired scaffold ready for further modification. nih.gov

Table 1: Synthesis of Fmoc-PEG27-triester Scaffold nih.gov

| Step | Reagents & Solvents | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Fmoc-PEG27-COOH, HATU, N,N-diisopropylethylamine, aminotriester, DMF | Stirred for 3 hours | Fmoc-PEG27-triester | 90% |

Another key synthetic application is the homologation of α-amino acids into β-amino acids using the Arndt-Eistert method. core.ac.uk In this process, commercially available and crystalline Fmoc-amino acid pentafluorophenyl esters are used to acylate diazomethane. core.ac.uk This reaction, carried out in the presence of a tertiary base like triethylamine, produces Fmoc-aminoacyldiazomethane intermediates in excellent yields, which are then converted to the corresponding β-amino acids. core.ac.uk The use of stable, active pentafluorophenyl esters demonstrates their utility as scaffolds for creating non-proteinogenic amino acids. core.ac.uk

Table 2: Synthesis of Fmoc-α-aminoacyldiazomethane Derivatives from Fmoc-amino acid pentafluorophenyl esters core.ac.uk

| Starting Ester | Tertiary Base | Reaction Time | Product |

|---|

Furthermore, efficient one-pot protocols have been developed to convert N-benzyloxycarbonyl (Cbz)-protected amino acid esters into their N-Fmoc-protected counterparts. d-nb.info This method involves hydrogenation in the presence of a Palladium on carbon (Pd/C) catalyst and Fmoc-O-succinimide (Fmoc-OSu), offering high yields and preserving stereochemistry. d-nb.info This conversion is crucial for switching protecting group strategies during a multi-step synthesis. d-nb.info

Table 3: One-Pot Conversion of N-Cbz-Protected Amino Acid Esters to N-Fmoc Derivatives d-nb.info

| Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|

| Nα-Cbz-Ala-OMe | Nα-Fmoc-Ala-OMe | 3.5 | 90 |

| Nα-Cbz-Phe-OMe | Nα-Fmoc-Phe-OMe | 15.0 | 88 |

| Nα-Cbz-Asp(t-Bu)-OMe | Nα-Fmoc-Asp(t-Bu)-OMe | 4.5 | 89 |

| Nα-Cbz-Leu-OMe | Nα-Fmoc-Leu-OMe | 15.0 | 89 |

| Nα-Cbz-Pro-OMe | Nα-Fmoc-Pro-OMe | 3.5 | 79 |

| Nα-Cbz-Lys(Boc)-OMe | Nα-Fmoc-Lys(Boc)-OMe | 7.0 | 88 |

Utilization as Molecular Scaffolds

The true value of Fmoc-amino esters and amides is realized in their application as foundational scaffolds for more elaborate molecular architectures.

Enzyme Inhibitors: Fmoc-amino acid derivatives have proven to be an effective scaffold for designing specific enzyme inhibitors. researchgate.netnih.gov Research into inhibitors for butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, has utilized Fmoc-amino acid backbones. researchgate.netnih.gov By incorporating substrate-like features, such as a cationic trimethylammonium group, into the scaffold, potent and selective inhibitors can be synthesized. researchgate.netnih.gov While Fmoc-ester derivatives were found to act as substrates and were hydrolyzed by the enzyme, the corresponding Fmoc-amide derivatives acted as stable, selective inhibitors with IC₅₀ values in the low micromolar to nanomolar range. researchgate.netnih.gov This highlights the tunability of the scaffold to achieve specific biological activity. researchgate.net

Table 4: Inhibition of Butyrylcholinesterase (BChE) by Fmoc-Amide Derivatives researchgate.net

| Compound (Fmoc-amino acid amide derivative) | IC₅₀ (µM) |

|---|---|

| Fmoc-Glycine-based amide | >10 |

| Fmoc-Alanine-based amide | 1.6 |

| Fmoc-Valine-based amide | 0.14 |

| Fmoc-Leucine-based amide | 0.06 |

Complex Heterocyclic and Dendritic Scaffolds: Fmoc-amino acids are starting points for synthesizing novel, constrained molecular scaffolds. conicet.gov.ar For example, using acid-mediated tandem reactions, linear precursors derived from Fmoc-α-amino acids can be converted into bridged and fused heterocyclic systems with high efficiency and stereocontrol. conicet.gov.ar These constrained scaffolds can then be incorporated into peptide backbones to act as peptidomimetics. conicet.gov.ar

The aminotriester building block is also central to the creation of dendrimers. google.comacs.org A commercially available amino-triester can be reacted with an Fmoc-protected amino-PEG-NHS ester, followed by hydrolysis, to produce an Fmoc-protected amino-PEG-triacid. google.com This tri-acid can then be further functionalized to create dendrons with multiple reactive sites, which serve as scaffolds for attaching signaling molecules or other functional groups. google.com

Self-Assembling Systems: Fmoc-protected single amino acids are also utilized as scaffolds for creating distinct micro- and nanostructures through self-assembly. rsc.org The morphology of these structures can be controlled by varying environmental parameters like the solvent, demonstrating a bottom-up approach to designing functional biomaterials. rsc.org

Deprotection Strategies and Mechanistic Investigations in Fmoc Chemistry

Elucidation of Reaction Mechanisms in Fmoc Cleavage

The cleavage of the Fmoc group proceeds through a well-defined base-mediated elimination mechanism. The reaction's efficiency and cleanliness are highly dependent on the nature of the base and the reaction environment.

Base-Mediated β-Elimination Pathway and Dibenzofulvene Formation

The removal of the Fmoc group is a classic example of a base-induced β-elimination reaction, which occurs via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism. nih.govspringernature.comresearchgate.net

Proton Abstraction: The process is initiated by the abstraction of the relatively acidic proton at the C9-position of the fluorene ring system by a base, typically a secondary amine like piperidine (B6355638). nih.govresearchgate.net The electron-withdrawing character of the fluorene moiety enhances the acidity of this proton, facilitating its removal. springernature.comresearchgate.net This initial deprotonation step results in the formation of a stabilized carbanion intermediate, which is the conjugate base of the starting material.

Elimination and Product Formation: In the second, rate-determining step, the carbanion intermediate undergoes elimination. This step involves the cleavage of the C-O bond, leading to the release of the free amine of the peptide, carbon dioxide, and a highly reactive electrophilic byproduct known as dibenzofulvene (DBF). nih.gov

Role of Trapping Agents in the Mitigation of Undesired Side Reactions Post-Cleavage

The dibenzofulvene (DBF) generated during Fmoc cleavage is a reactive Michael acceptor. nih.gov If left unquenched in the reaction mixture, it can participate in undesirable side reactions, most notably the irreversible alkylation of the newly liberated N-terminal amine of the growing peptide chain. This leads to the formation of a stable DBF-peptide adduct, effectively terminating the chain extension and reducing the yield of the desired product. nih.gov

To prevent this, a trapping agent or "scavenger" is essential. Secondary amines, such as piperidine and morpholine (B109124), serve a dual purpose: they act as the base to initiate the deprotection and subsequently as efficient nucleophilic scavengers for the DBF byproduct. researchgate.netnih.gov They rapidly react with DBF to form a stable, soluble adduct (e.g., dibenzofulvene-piperidine adduct) that can be easily washed away from the solid support. nih.gov While stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also effect Fmoc cleavage, they are incapable of trapping DBF. nih.govresearchgate.net Consequently, when using such bases, a separate nucleophilic scavenger, such as piperazine (B1678402), is often included in the deprotection solution to mitigate DBF-related side reactions. acs.org

Evaluation of Deprotection Reagents and Reaction Conditions

The choice of deprotection reagent and the precise reaction conditions are critical variables that influence the speed, completeness, and side-reaction profile of the Fmoc removal step.

Comparative Analysis of Secondary Amine Efficacy in Fmoc Removal

While a 20% solution of piperidine in N,N-dimethylformamide (DMF) has historically been the gold standard for Fmoc removal, concerns over its toxicity, regulatory status, and role in promoting certain side reactions have spurred research into alternatives. nih.gov Several other secondary amines and base systems have been evaluated for their efficacy.

Piperidine: Remains the most widely used reagent due to its high efficiency in both deprotection and DBF scavenging. nih.gov However, it is known to promote side reactions like aspartimide formation. nih.govresearchgate.net

4-Methylpiperidine (4MP): A close analogue of piperidine, 4MP shows comparable efficiency in Fmoc removal and can be used as a direct replacement, offering potential advantages in handling and regulation. nih.gov

Piperazine (PZ): A less basic amine than piperidine, piperazine is effective at Fmoc removal and is often used in combination with a stronger, non-nucleophilic base like DBU. nih.govacs.org This combination can significantly reduce side reactions like diketopiperazine formation. acs.org

Morpholine: Considered a "greener" alternative, 50-60% morpholine in DMF effectively removes the Fmoc group while minimizing aspartimide and diketopiperazine formation. nih.gov

Dipropylamine (DPA): This secondary amine has been shown to strongly reduce aspartimide formation compared to piperidine, particularly in high-temperature SPPS, while providing good synthetic yields. acs.org

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base that provides rapid deprotection. Its use can reduce epimerization in thioamide-containing peptides. nih.gov However, as it does not scavenge DBF, it is typically used in low concentrations (e.g., 2%) in combination with a scavenger like piperazine. nih.govacs.org

| Deprotection Reagent/System | Typical Concentration | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Piperidine | 20% in DMF | High efficiency, effective DBF scavenger | Promotes aspartimide formation, regulated substance | nih.govresearchgate.net |

| 4-Methylpiperidine | 20% in DMF | Comparable efficiency to piperidine, less regulated | Similar side reaction profile to piperidine | nih.gov |

| Morpholine | 50-60% in DMF | Reduces aspartimide and diketopiperazine formation, "greener" | Requires higher concentration | nih.gov |

| Dipropylamine (DPA) | 25% in DMF | Significantly reduces aspartimide formation at high temperature | May result in other minor byproducts | acs.org |

| DBU / Piperazine | 2% DBU / 5% Piperazine in NMP | Rapid deprotection, reduces diketopiperazine formation and epimerization | Requires a two-component system | nih.govacs.org |

Optimization of Reaction Parameters Including Reagent Concentration, Reaction Time, and Temperature

Optimizing the parameters of the deprotection step is crucial for balancing complete Fmoc removal with the suppression of side reactions. creative-peptides.com

Reagent Concentration: The standard 20% piperidine in DMF is effective for most applications. Higher concentrations (e.g., 50%) can be used to shorten reaction times but may increase the risk of base-mediated side reactions. creative-peptides.com Conversely, lower concentrations may lead to incomplete deprotection, resulting in deletion sequences. iris-biotech.de

Reaction Time: Typical deprotection times range from 5 to 20 minutes at room temperature, often performed in two stages (e.g., 2 + 8 minutes) to ensure completeness. springernature.comresearchgate.netcreative-peptides.com Extending the reaction time is a strategy to overcome incomplete deprotection for sterically hindered amino acids, but this also increases the exposure of the peptide to basic conditions. iris-biotech.de

Temperature: While traditionally performed at ambient temperature, conducting Fmoc deprotection at elevated temperatures (e.g., 60-90°C) using microwave assistance has become common. nih.govacs.org This dramatically shortens the required reaction time (e.g., to 1-3 minutes), which can paradoxically reduce temperature- and time-dependent side reactions like racemization. creative-peptides.comresearchgate.net However, high temperatures can also accelerate other degradative pathways, such as aspartimide formation, necessitating careful selection of a milder base like DPA. acs.org Interestingly, base-free thermal cleavage of the Fmoc group has been observed at very high temperatures (120°C in DMSO), presenting a niche alternative. chimia.chresearchgate.netresearchgate.net

| Parameter | Conventional SPPS | Microwave-Assisted / High-Temp SPPS | Considerations for Optimization | Reference |

|---|---|---|---|---|

| Concentration | 20-50% Piperidine in DMF | 20% Piperidine or alternative bases (e.g., DPA) | Balance speed vs. side reactions. Sterically hindered residues may require more stringent conditions. | springernature.comacs.orgcreative-peptides.com |

| Time | 5-20 minutes | 1-3 minutes | Shorter times minimize exposure to base, reducing side reactions. Incomplete deprotection leads to deletion sequences. | creative-peptides.comiris-biotech.deresearchgate.net |

| Temperature | Room Temperature (~25°C) | 60-90°C | Higher temperatures increase reaction rates but can also accelerate degradation. Requires careful reagent selection. | acs.orgresearchgate.netchimia.ch |

Integration of Orthogonal Protecting Group Strategies in Conjunction with Fmoc

A key advantage of the Fmoc strategy is its compatibility with a wide range of "orthogonal" protecting groups. altabioscience.comslideshare.net Orthogonal protection allows for the selective removal of one type of protecting group in the presence of others, enabling complex synthetic manipulations such as side-chain modification, peptide cyclization, and the synthesis of branched peptides. iris-biotech.dewikipedia.org

The Fmoc group, being base-labile, forms the foundation of the most common orthogonal scheme in SPPS: the Fmoc/tBu strategy . biosynth.comiris-biotech.de In this approach:

The temporary Nα-amino group is protected with Fmoc (removed by base, e.g., piperidine).

Permanent side-chain protecting groups are typically tert-butyl (tBu) based (e.g., tBu for Asp, Glu, Ser, Thr; Boc for Lys, Trp). These groups are stable to the basic conditions of Fmoc removal but are cleaved simultaneously with the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.debiosynth.com

Beyond the standard Fmoc/tBu approach, other protecting groups that are cleaved under distinct, non-overlapping conditions can be incorporated for selective side-chain deprotection while the peptide remains on the resin. This allows for targeted modifications at specific amino acid residues.

| Protecting Group | Protected Functionality | Cleavage Conditions | Orthogonal To | Reference |

|---|---|---|---|---|

| Fmoc (Fluorenylmethyloxycarbonyl) | α-Amine (temporary) | Base (e.g., 20% Piperidine) | tBu, Boc, Trt, Alloc, Dde (Acid, Pd(0), Hydrazine) | wikipedia.orgbiosynth.com |

| Boc (tert-Butoxycarbonyl) / tBu (tert-Butyl) | Side-chain Amines, Carboxyls, Hydroxyls (permanent) | Strong Acid (e.g., 95% TFA) | Fmoc, Alloc, Dde (Base, Pd(0), Hydrazine) | iris-biotech.debiosynth.comiris-biotech.de |

| Alloc (Allyloxycarbonyl) | Side-chain Amine (e.g., Lys) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger | Fmoc, tBu/Boc, Dde | kohan.com.twsigmaaldrich.comsigmaaldrich.comiris-biotech.de |

| ivDde / Dde | Side-chain Amine (e.g., Lys) | 2-5% Hydrazine in DMF | Fmoc, tBu/Boc, Alloc | iris-biotech.dekohan.com.tw |

| Mmt / Mtt (Monomethoxytrityl / Methyltrityl) | Side-chain Amine (e.g., Lys, Orn) | Very Mild Acid (e.g., 1-2% TFA in DCM) | Fmoc, tBu/Boc, Alloc, Dde | kohan.com.twsigmaaldrich.com |

| Cbz (Carboxybenzyl) | Amine | Hydrogenolysis (H₂, Pd/C) | tBu/Boc. Quasi-orthogonal to Fmoc (also removed by hydrogenolysis, but less readily). | total-synthesis.comnih.gov |

The integration of these strategies provides synthetic chemists with a versatile toolbox for creating complex and modified peptide structures that would be inaccessible with a single protection scheme. acs.orgnih.gov

Applications of Fmoc Chemistry in Advanced Synthetic Research

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing Fmoc Chemistry

Resin Selection and Functionalization Strategies for Solid Support Attachment

The resin is functionalized with a linker or "handle" that provides a reversible covalent attachment point for the first amino acid. oup.comspringernature.com The nature of this linker determines the C-terminal group of the peptide after cleavage. biotage.com

Common Resin Types for Fmoc-SPPS:

| Resin Name | Linker Type | Resulting C-Terminal | Cleavage Condition | Key Features |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | Strong Acid (e.g., high % TFA) biotage.comuci.edu | One of the most common resins for generating peptide acids. uci.edu |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Carboxylic Acid | Mild Acid (e.g., low % TFA) uci.edunih.gov | Allows for the synthesis of fully protected peptide fragments due to its high acid lability. uci.edunih.gov |

| Rink Amide Resin | Amide Linker | Amide | Strong Acid (e.g., high % TFA) uci.eduiris-biotech.de | The standard choice for synthesizing peptide amides. biotage.comuci.edu |

| Sieber Amide Resin | Amide Linker | Amide | Mild Acid (e.g., low % TFA) biotage.comiris-biotech.de | Useful for preparing fully protected peptide amides. biotage.com |

The initial attachment of the first Fmoc-amino acid to the resin is a crucial step. For Wang resin, this is typically achieved via esterification, while for Rink Amide resin, a standard amide bond formation is used after deprotecting the linker's amine group. uci.edu For the highly acid-sensitive 2-chlorotrityl resin, the first amino acid is attached under non-activating, basic conditions to prevent premature cleavage. uci.edu

Iterative Peptide Chain Elongation: Coupling and Deprotection Cycles

The core of SPPS is the iterative cycle of deprotection and coupling to elongate the peptide chain. bachem.comlifetein.com The efficiency of these two steps at every cycle is paramount to achieving a high purity of the final product. oup.com

Deprotection: The Fmoc group is a base-labile protecting group. publish.csiro.au Its removal is typically accomplished by treating the peptide-resin with a 20% solution of piperidine (B6355638) in DMF. creative-peptides.com The mechanism involves a β-elimination reaction, which releases the free amine on the peptide chain and generates dibenzofulvene as a byproduct. peptide.com The piperidine also acts as a scavenger for the dibenzofulvene, preventing it from reacting with the newly deprotected amine. peptide.com The completion of this step is often monitored by UV spectrophotometry, as the cleaved fluorenyl group has a strong UV absorbance. nih.gov

Coupling: Following deprotection and washing, the next Fmoc-protected amino acid is introduced. Its carboxylic acid group must be activated to facilitate the formation of an amide bond with the free amine of the resin-bound peptide. oup.com A variety of coupling reagents have been developed to achieve high efficiency and minimize side reactions, particularly racemization. chempep.com

Common Coupling Reagents in Fmoc-SPPS:

| Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Forms a reactive O-acylisourea intermediate, often used with additives like OxymaPure to suppress racemization. tandfonline.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | React with the amino acid to form a highly reactive OBt or OAt active ester in situ. chempep.com |

| Phosphonium Salts | PyBOP, PyAOP | Form reactive phosphonium-based active esters. chempep.com |

The choice of coupling reagent and conditions can be critical, especially for sterically hindered amino acids or "difficult" sequences. chempep.com After the coupling reaction is complete, the resin is washed thoroughly to remove all soluble reagents and byproducts before proceeding to the next deprotection step. lifetein.com

Advanced Strategies for the Synthesis of Challenging Peptide Sequences

Certain peptide sequences, often termed "difficult sequences," pose significant challenges to standard SPPS protocols. nih.govoup.com These challenges typically arise from the aggregation of the growing peptide chain on the solid support, which hinders reagent access and leads to incomplete deprotection and coupling reactions. oup.comfrontiersin.org Hydrophobic sequences are particularly prone to aggregation. frontiersin.org

Several strategies have been developed to overcome these issues:

Microwave-Assisted SPPS: The application of microwave energy can accelerate both the deprotection and coupling steps, often improving the synthesis of difficult sequences by disrupting aggregation and increasing reaction rates. frontiersin.org

Chaotropic Agents and Special Solvents: The use of chaotropic salts or alternative solvent systems like N-methyl-2-pyrrolidone (NMP) instead of or in combination with DMF can help to disrupt the secondary structures that lead to aggregation. frontiersin.org

Backbone Protection: The reversible protection of a backbone amide nitrogen can disrupt inter-chain hydrogen bonding, which is a primary cause of aggregation. oup.com The 2-hydroxy-4-methoxybenzyl (Hmb) group is an example of such a protecting group that can be introduced on specific amino acids. luxembourg-bio.com

Pseudoprolines: Dipeptides containing a serine or threonine residue can be converted into an oxazolidine ring structure, known as a pseudoproline. luxembourg-bio.com Incorporating these "kink-inducing" structures into the peptide backbone disrupts the formation of stable secondary structures like β-sheets, thereby preventing aggregation. luxembourg-bio.comnih.gov

Methodologies for the Incorporation of Post-Translational Modifications in Peptides

Post-translational modifications (PTMs) are crucial for the biological function of many proteins, and the ability to synthesize peptides containing specific PTMs is vital for research. nih.govnih.gov Fmoc-SPPS is the preferred method for this purpose because its mild conditions are compatible with many sensitive PTMs, such as phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc-SPPS. nih.gov

The most common strategy for incorporating PTMs is the use of pre-formed, side-chain protected Fmoc-amino acid building blocks. nih.gov These specialized derivatives are incorporated into the peptide chain using standard coupling protocols.

Examples of PTMs Incorporated via Fmoc-SPPS:

| Post-Translational Modification | Building Block Example | Key Considerations |

| Phosphorylation | Fmoc-Tyr(PO(OBzl)OH)-OH, Fmoc-Ser(PO(OBzl)OH)-OH | The partially protected phosphate can cause issues during coupling; uronium-based reagents like HATU are often recommended. sigmaaldrich.com |

| Glycosylation | Fmoc-Asn(Ac₃AcNH-β-Glc)-OH | N-linked and O-linked glycosylated amino acids are available; careful selection of coupling conditions is needed due to their expense and bulk. sigmaaldrich.com |

| Methylation | Fmoc-Arg(Me,Pbf)-OH, Fmoc-Lys(Me,Boc)-OH | Building blocks for mono-, di-, and trimethylated lysine (B10760008) and arginine are commercially available and compatible with standard protocols. sigmaaldrich.com |

| Sulfation | Fmoc-Tyr(SO₃Na)-OH | Requires specific handling and cleavage conditions to maintain the sulfate ester. |

The synthesis of peptides with multiple PTMs can be particularly challenging due to the cumulative bulk of the protected modified residues, which can hinder coupling efficiency. digitellinc.com Accelerated SPPS strategies, combining heating and efficient mixing, have been developed to overcome these difficulties. digitellinc.com

Synthetic Techniques for Cyclic, Branched, and Side-Chain Modified Peptides

Fmoc chemistry provides the orthogonal protection schemes necessary to synthesize complex peptide architectures beyond simple linear chains.

Cyclic Peptides: Cyclic peptides are of great interest due to their constrained conformations and increased metabolic stability. Cyclization can be achieved in several ways:

Head-to-Tail Cyclization: The peptide is assembled on a resin, and after N-terminal Fmoc removal and C-terminal side-chain deprotection of an appropriate residue (e.g., Asp or Glu), cyclization is performed on-resin before cleavage. elsevierpure.com Alternatively, a linear peptide can be cleaved from a highly labile resin (like 2-CTC), leaving side-chain protecting groups intact, and then cyclized in solution. nih.gov

Side-Chain to Side-Chain Cyclization: This involves forming a link (e.g., a disulfide bond between two cysteine residues or an amide bond between Lys and Asp/Glu side chains) between two amino acids within the peptide sequence. peptide.com Orthogonal protecting groups are essential for selective deprotection of the side chains involved in the cyclization. peptide.com

Branched and Side-Chain Modified Peptides: The synthesis of branched peptides, such as those with a peptide chain attached to the side chain of a lysine residue, relies on orthogonally protected building blocks. For example, Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH allows for the selective removal of the side-chain protecting group (Mtt or ivDde) without affecting the N-terminal Fmoc group or acid-labile side-chain protectors. researchgate.net This exposes the lysine's ε-amino group for the assembly of a second peptide chain. This strategy is also used for attaching other molecules, like lipids or fluorophores, to the peptide side chain.

Research into Peptide Thioester Synthesis and Related Methodologies

Peptide thioesters are crucial intermediates for protein synthesis via native chemical ligation (NCL), a powerful technique for assembling large proteins from smaller, unprotected peptide segments. acs.org However, the synthesis of peptide thioesters using Fmoc-SPPS is challenging because the thioester linkage is unstable to the basic conditions (piperidine) used for Fmoc deprotection. acs.orgnih.gov

Significant research has focused on developing Fmoc-compatible methods for thioester synthesis:

Safety-Catch Linkers: These linkers, such as Kenner's sulfonamide linker, are stable to both acidic and basic conditions during SPPS. acs.org After peptide assembly, the linker is activated (e.g., by alkylation), rendering it susceptible to nucleophilic cleavage by a thiol to release the peptide thioester. acs.orgnih.gov

Backbone Amide Linkers (BAL): This approach involves attaching the C-terminal amino acid to the resin via a backbone amide nitrogen. Subsequent steps can lead to the formation of a thioester. springernature.com

N-to-S Acyl Transfer: This strategy involves synthesizing a peptide with a specific C-terminal precursor that undergoes an intramolecular N-to-S acyl transfer reaction during the final acid cleavage step, generating the desired thioester in situ. acs.org

N-Acylurea Approach: A recent method involves the formation of a C-terminal N-acylurea functionality on the resin. nih.gov Following cleavage, this N-acylurea peptide can undergo thiolysis in solution to yield the peptide thioester. nih.gov This method is compatible with standard Fmoc-SPPS protocols. nih.gov

These advanced methodologies have expanded the utility of Fmoc chemistry, enabling the synthesis of the essential thioester components for creating complex proteins and bioconjugates.

Oligonucleotide Synthesis Methodologies Employing Fmoc Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, renowned for its base-lability, offers a valuable orthogonal strategy to the acid-labile protecting groups, such as the dimethoxytrityl (DMT) group, traditionally used in oligonucleotide synthesis. This orthogonality is particularly advantageous in complex molecular assemblies, allowing for selective deprotection and manipulation at different stages of the synthesis. In the context of oligonucleotide synthesis, Fmoc chemistry is primarily utilized for the protection of the 5'-hydroxyl group of nucleosides or the amino functionalities of linkers and modified building blocks.

Integration of Fmoc-Protected Linkers and Building Blocks in Oligonucleotide Assembly

The solid-phase phosphoramidite (B1245037) method is the standard for modern oligonucleotide synthesis. While the acid-labile DMT group is typically used for temporary 5'-hydroxyl protection, the base-labile Fmoc group provides a crucial alternative for specific applications. The use of Fmoc for 5'-hydroxyl protection in oligoribonucleotide synthesis has been demonstrated to be efficient, with the group being removed by treatment with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile nih.gov. This allows for the synthesis of RNA oligomers under conditions that are orthogonal to the standard acid-based deprotection of the DMT group nih.gov.

Fmoc-protected amino-linkers are widely used to introduce a primary amine at the 3' or 5' terminus, or internally within an oligonucleotide sequence. These linkers are typically supplied on a solid support like controlled pore glass (CPG) for 3'-modification glenresearch.combiosearchtech.com. The Fmoc group's stability under standard synthesis conditions is a key advantage glenresearch.com. A significant benefit of using an Fmoc-protected amine is the ability to perform on-column, solid-phase conjugation. The Fmoc group can be selectively removed from the support-bound oligonucleotide, exposing the primary amine for reaction with molecules like NHS esters, without cleaving the oligonucleotide from the support biosearchtech.combiosearchtech.com.

Below is a table summarizing common Fmoc-protected modifiers used in oligonucleotide assembly.

| Modifier Type | Protecting Group | Position of Modification | Key Feature |

| Amino-Modifier CPG | Fmoc | 3'-Terminus | Allows for solid-phase conjugation before oligonucleotide cleavage biosearchtech.combiosearchtech.com. |

| 5'-Amino-Modifier | Fmoc | 5'-Terminus | Introduction of a primary amine at the 5' end for post-synthetic labeling. |

| 5'-Hydroxyl Protector | Fmoc | 5'-Terminus | Orthogonal deprotection strategy to the acid-labile DMT group nih.gov. |

Synthetic Approaches for Oligonucleotide-Peptide Conjugates

Oligonucleotide-peptide conjugates (OPCs) are chimeric molecules that combine the nucleic acid's recognition properties with the diverse functionalities of peptides. The synthesis of OPCs is a complex task due to the differing chemistries of peptide and oligonucleotide synthesis nih.gov. Fmoc chemistry is integral to many synthetic strategies for OPCs, particularly in the stepwise solid-phase synthesis approach where both moieties are assembled sequentially on the same solid support mdpi.comspringernature.com.

In a common strategy, the peptide is synthesized first on a solid support using standard Fmoc/tBu chemistry. Following the peptide assembly, the oligonucleotide chain is then assembled from the N-terminus of the peptide, which has been modified with a suitable linker nih.gov. Conversely, an oligonucleotide can be synthesized first, followed by the stepwise addition of Fmoc-protected amino acids to a linker attached to the oligonucleotide nih.gov. The use of a bifunctionalized soluble support, bearing an acid-labile DMTr group at one end and a base-labile Fmoc-NH functionality at the other, has also been employed to create oligonucleotide-PEG-peptide conjugates nih.gov.

The choice of protecting groups for the amino acid side chains is critical and must be compatible with the conditions of oligonucleotide synthesis. For instance, when synthesizing the peptide first, acid-labile side-chain protecting groups (like t-Bu) are used with N-α-Fmoc protection. This allows for the final deprotection of the peptide side chains with trifluoroacetic acid (TFA), a step that can, however, risk depurination of the oligonucleotide nih.gov.

| Synthesis Strategy | Description | Key Fmoc Application |

| Stepwise Solid-Phase (Peptide First) | The peptide is assembled on a solid support using Fmoc chemistry, followed by oligonucleotide synthesis. | N-α-protection of amino acids during peptide assembly nih.gov. |

| Stepwise Solid-Phase (Oligo First) | The oligonucleotide is synthesized on a support, followed by stepwise peptide elongation using Fmoc-amino acids. | N-α-protection of incoming amino acids during peptide elongation. |

| Fragment Conjugation | Peptide and oligonucleotide are synthesized separately and then conjugated. | N-α-protection during the synthesis of the peptide fragment. |

Exploration of Codon-Level Mutagenesis Techniques Utilizing Fmoc-Trinucleotides

Site-directed mutagenesis is a cornerstone of protein engineering. Traditional methods that randomize individual nucleotides often suffer from codon bias and the unintentional introduction of stop codons. A more precise approach involves the use of pre-assembled trinucleotide synthons, which correspond to specific amino acid codons oup.comnih.gov. The use of Fmoc-protected trinucleotide phosphoramidites offers a powerful and automatable method for codon-level mutagenesis nih.govnih.gov.

This technique leverages the orthogonal deprotection chemistry of the acid-labile DMT group and the base-labile Fmoc group nih.govnih.gov. In this scheme, wild-type codons are assembled using conventional DMT-protected mononucleoside phosphoramidites. To introduce mutations, a mixture of Fmoc-protected trinucleotide phosphoramidites is used at the desired position nih.govnih.gov. Because the Fmoc group is stable to the acidic conditions used to remove the DMT group, the synthesis can proceed by selectively deprotecting either the wild-type (DMT) or mutant (Fmoc) portions of the growing oligonucleotide chains nih.gov.

This method allows for the creation of oligonucleotide libraries with controlled rates of mutagenesis at the codon level, generating a predictable distribution of mutants nih.gov. Researchers have successfully synthesized a complete set of 20 Fmoc-protected trinucleotide phosphoramidites, representing all natural amino acid codons, and demonstrated their efficient incorporation during automated solid-phase synthesis oup.comnih.gov. This technology eliminates codon redundancy and stop codons, enabling a more thorough exploration of the sequence space nih.gov.

| Mutagenesis Technique | Key Reagents | Principle of Operation |

| Orthogonal Combinatorial Mutagenesis | DMT-deoxynucleoside-phosphoramidites, Fmoc-deoxynucleoside-phosphoramidites | Wild-type codons are built with DMT chemistry, while mutant codons are assembled using Fmoc chemistry at the single nucleotide level nih.gov. |

| Fmoc-Trinucleotide Mutagenesis | DMT-mononucleoside phosphoramidites, Fmoc-trinucleotide phosphoramidites | Wild-type sequence is extended with DMT-monomers. Mutations are introduced by coupling pre-formed Fmoc-protected codons nih.govnih.gov. |

Research in Combinatorial Chemistry and Chemical Library Generation with Fmoc-Protected Substrates

Fmoc-protected amino acids are fundamental building blocks in combinatorial chemistry, particularly for the generation of peptide and peptidomimetic libraries. Their application in the construction of DNA-encoded chemical libraries (DECLs) has become a significant area of research. DECLs involve the synthesis of large collections of chemical compounds, where each compound is covalently attached to a unique DNA tag that records its synthetic history.

Developing robust and substrate-tolerant reaction conditions for the solution-phase coupling of Fmoc-amino acids to DNA tags is a key challenge acs.orgdelivertherapeutics.com. The conditions must be compatible with the delicate nature of the DNA tag, which is sensitive to harsh acidic or oxidative environments acs.org. Researchers have successfully developed aqueous, solution-phase conditions for the efficient coupling of a wide range of Fmoc-amino acid monomers to DNA and DNA-peptide conjugates acs.org.

A critical aspect of this research is the development of DNA-compatible protecting group strategies for the various amino acid side chains acs.orgdelivertherapeutics.com. For example, the standard tert-butyl ester used to protect the side chain of aspartic acid in solid-phase synthesis is not ideal for DECLs due to the risk of aspartimide formation during the piperidine-mediated Fmoc removal acs.orgdelivertherapeutics.com. Alternative protecting groups and deprotection strategies that are mild and compatible with DNA integrity are therefore essential. The successful synthesis of a fully deprotected DNA-decamer conjugate from individual amino acid monomers demonstrates the effectiveness of these developed methodologies for on-DNA peptide synthesis acs.org.

Design Principles in Medicinal Chemistry Research Leveraging Fmoc-Based Scaffolds

The inherent structural diversity of amino acids makes them attractive scaffolds for medicinal chemistry and drug discovery. The Fmoc group, being a common protecting group in peptide synthesis, provides a convenient starting point for the chemical elaboration of amino acid-based structures.

Development of Enzyme Inhibitors and Probes from Fmoc-Amino Acid Scaffolds

Fmoc-protected amino acids and dipeptides have been identified as a promising class of scaffolds for the development of enzyme inhibitors. Research has shown that various Fmoc-amino acids can act as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease researchgate.netcalstate.edu. The Fmoc group itself contributes to the inhibitory activity and bears structural resemblance to previously identified inhibitors researchgate.net.

Systematic studies have been conducted by synthesizing and evaluating a series of Fmoc-amino acid and Fmoc-dipeptide derivatives to probe the structure-activity relationship calstate.edu. For instance, elongating an Fmoc-amino acid to an Fmoc-dipeptide was hypothesized to increase favorable binding interactions within the enzyme's active site, thereby improving inhibition calstate.edu. Kinetic studies revealed that several Fmoc-dipeptides indeed exhibited lower inhibition constants (Ki) compared to their single amino acid counterparts, validating this design principle calstate.edu.

The table below presents selected research findings on Fmoc-amino acid-based BChE inhibitors.

| Compound Class | Example Inhibitor | Target Enzyme | Key Finding |

| Fmoc-Amino Acid | Fmoc-Leu-O⁻ | Butyrylcholinesterase (BChE) | Identified as an effective and selective BChE inhibitor researchgate.net. |

| Fmoc-Dipeptide | Fmoc-Leu-Leu-O⁻ | Butyrylcholinesterase (BChE) | Showed a lower inhibition constant (Ki value of 28 μM) compared to the single amino acid version researchgate.net. |

| Modified Fmoc-Amino Acid | Fmoc-neopentylglycine-O⁻ | Butyrylcholinesterase (BChE) | Exhibited greater potency (Ki value of 36 μM) than the parent Fmoc-Leu-O⁻ researchgate.net. |

In addition to inhibitors, Fmoc-amino acid scaffolds are utilized in the creation of enzyme probes. Fluorescent probes are invaluable tools for monitoring enzyme activity in real-time. By incorporating unnatural amino acids into peptide-based fluorescent probes, researchers have developed tools to monitor the activity of complex enzymes like the proteasome in living cells nih.gov. These probes can be synthesized using Fmoc solid-phase peptide synthesis, allowing for the precise placement of natural and unnatural amino acids to optimize selectivity and fluorescence properties nih.gov.

Synthesis and Evaluation of Antimicrobial Peptidomimetics and Analogues

The rise of antibiotic-resistant bacteria presents a significant challenge to global health, necessitating the development of novel antimicrobial agents. Peptidomimetics, which are molecules that mimic the structure and function of natural peptides, have emerged as a promising class of therapeutics. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS) has been instrumental in the creation of these complex molecules. This section focuses on the synthesis and evaluation of antimicrobial peptidomimetics and their analogues, with a specific emphasis on the role of Fmoc-protected building blocks like Fmoc aminotriester (B139294).

The synthesis of antimicrobial peptidomimetics often involves the incorporation of unnatural amino acids to enhance proteolytic stability and antimicrobial activity. The Fmoc group is ideal for this purpose as it is stable under various coupling conditions but can be readily removed with a mild base, allowing for the sequential addition of amino acid residues to a solid support.

A key strategy in designing effective antimicrobial peptidomimetics is to balance the molecule's hydrophobicity and cationic charge. This amphipathic character is crucial for the molecule's ability to interact with and disrupt bacterial cell membranes. Researchers have synthesized Fmoc-triazine amino acids with varying cationic and hydrophobic residues to create a series of amphipathic antimicrobial peptidomimetics. nih.gov These unnatural amino acids are then used in SPPS to build short peptidomimetic sequences.

For instance, a study focused on the synthesis of short peptidomimetics using Fmoc-triazine amino acids demonstrated that a trimer, designated BJK-4, was a highly potent antimicrobial agent with the added benefits of low hemolytic activity and enhanced stability against enzymatic degradation. nih.gov The high cationic charge of peptidomimetics like BJK-4 and a related compound, BJK-6, was found to be a critical factor in their antibacterial efficacy. nih.gov

The general synthetic approach using Fmoc chemistry involves the following steps:

Attachment of the first Fmoc-protected amino acid to a solid-phase resin.

Removal of the Fmoc protecting group using a mild base, typically a solution of piperidine in a suitable solvent.

Coupling of the next Fmoc-protected amino acid to the deprotected amino group of the resin-bound amino acid.

Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled.

Cleavage of the completed peptide from the resin and removal of any side-chain protecting groups.

This versatile methodology allows for the incorporation of a wide variety of building blocks, including those that are not naturally occurring, to fine-tune the biological activity of the resulting peptidomimetics.

Detailed Research Findings

Research in this area has led to the identification of several key structure-activity relationships for antimicrobial peptidomimetics. The balance between cationic charge and hydrophobicity is a recurring theme. While a high positive charge is important for the initial interaction with the negatively charged bacterial membrane, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, resulting in toxicity.

In one study, a series of amphipathic peptidomimetics were synthesized and evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated that a trimer containing both cationic and hydrophobic Fmoc-triazine amino acid residues exhibited the most potent activity. The study also highlighted that increasing the hydrophobicity of a potent cationic peptidomimetic did not significantly alter its antibacterial effect, suggesting that the cationic charge plays a dominant role in its mechanism of action. nih.gov

Another area of investigation involves the modification of known antimicrobial peptides. For example, an analogue of Plantaricin 149, a bacteriocin, was synthesized with an N-terminal Fmoc group. This modification was found to enhance its activity against Gram-negative bacteria. The hydrophobic nature of the Fmoc group is thought to facilitate the peptide's interaction with the outer membrane of Gram-negative bacteria.

The mechanism of action for many of these peptidomimetics involves the disruption of the bacterial cell membrane. However, some studies have shown that certain short, cationic peptidomimetics may have an intracellular target. For example, the potent peptidomimetic BJK-4 was found to kill bacteria through an intracellular targeting mechanism. nih.gov

The following tables summarize the antimicrobial activity of representative peptidomimetics synthesized using Fmoc chemistry.

| Compound | Sequence/Structure | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| BJK-4 | Trimer of Fmoc-triazine amino acids | S. aureus | 4 |

| BJK-4 | Trimer of Fmoc-triazine amino acids | E. coli | 8 |

| BJK-6 | Tetramer of Fmoc-triazine amino acids | S. aureus | 4 |

| BJK-6 | Tetramer of Fmoc-triazine amino acids | E. coli | 8 |

| Fmoc-Pln149-PEP20 | Fmoc-KAVKKLFKKWG | Gram-positive bacteria | 1 - 128 |

| Fmoc-Pln149-PEP20 | Fmoc-KAVKKLFKKWG | Gram-negative bacteria | 16 - 512 |

| Compound | Hemolytic Activity (% at 100 µg/mL) |

|---|---|

| BJK-4 | < 5% |

| BJK-6 | < 5% |

Challenges and Mitigation Strategies in Fmoc Based Chemical Synthesis

Identification, Prevention, and Management of Inherent Side Reactions

During the repetitive steps of Fmoc-SPPS, the growing peptide chain is exposed to basic conditions for Fmoc group removal and coupling conditions for chain elongation. These conditions can trigger several sequence-dependent side reactions that compromise the integrity and purity of the final peptide. chempep.com Key among these are diketopiperazine formation, racemization, and aspartimide formation. iris-biotech.de

Diketopiperazine (DKP) formation is a significant side reaction that occurs primarily at the dipeptide stage of SPPS. chempep.com After the second amino acid is coupled and its Fmoc group is removed, the liberated N-terminal amino group can nucleophilically attack the ester linkage anchoring the dipeptide to the resin. iris-biotech.dechempep.com This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered DKP ring and terminating chain elongation. nih.gov This can lead to a nearly quantitative loss of the resin-bound peptide. chempep.com

The propensity for DKP formation is highly sequence-dependent. Peptides with a C-terminal proline are particularly susceptible due to the conformational properties of the secondary amine. iris-biotech.denih.gov The nature of the penultimate amino acid and the type of resin linker also play crucial roles. chempep.com

Several strategies have been developed to suppress DKP formation:

Use of Sterically Hindered Resins: Employing resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, sterically shields the ester bond from intramolecular attack, thus reducing the rate of DKP formation. chempep.com

Dipeptide Coupling: Instead of coupling the second amino acid individually, a pre-formed Fmoc-dipeptide can be coupled to the first resin-bound amino acid. This bypasses the vulnerable dipeptide-resin intermediate where DKP formation is most likely to occur. iris-biotech.dechempep.com However, this approach carries a risk of epimerization if the C-terminal amino acid of the dipeptide is not glycine (B1666218) or proline. chempep.com

Modification of Deprotection Conditions: Studies have shown that using lower concentrations of piperidine (B6355638) and reduced temperatures for the Fmoc deprotection step can suppress DKP formation. nih.gov Alternative, milder bases such as tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF) or morpholine (B109124) have also been used to minimize this side reaction. iris-biotech.deresearchgate.net

Alternative Nα-Protection: For particularly problematic sequences, replacing the Fmoc group with an alternative protecting group like trityl (Trt) can be effective. The Trt group is removed under weakly acidic conditions, which are then neutralized in situ during the subsequent coupling, avoiding the basic conditions that promote DKP formation. iris-biotech.de

| Strategy | Mechanism | Advantages | Disadvantages |

| Sterically Hindered Resins (e.g., 2-CTC) | Shields the ester linkage from nucleophilic attack. chempep.com | Simple implementation. | May not completely eliminate DKP in highly prone sequences. |

| Dipeptide Coupling | Bypasses the vulnerable dipeptide-resin stage. iris-biotech.dechempep.com | Highly effective for specific problematic sequences. | Risk of epimerization in the dipeptide; requires synthesis of dipeptide building blocks. chempep.com |

| Modified Deprotection | Reduces the rate of base-catalyzed cyclization. nih.gov | Can be easily implemented in standard protocols. | May lead to incomplete Fmoc deprotection if conditions are too mild. |

| Alternative Nα-Protection (e.g., Trityl) | Avoids basic deprotection conditions. iris-biotech.de | Eliminates base-catalyzed DKP formation. | Requires a different synthetic strategy and reagents. |

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers (epimerization), is a critical issue that can compromise the biological activity of the final peptide. nih.gov While Nα-urethane protected amino acids were once thought to be resistant to racemization, it is now understood that significant racemization can occur under suboptimal coupling conditions. chempep.com The α-proton of an activated amino acid ester is susceptible to abstraction by a base, leading to a loss of stereochemical integrity.

Certain amino acids are particularly prone to racemization, including histidine (His) and cysteine (Cys). nih.gov Phenylglycine (Phg) is also known to be a troublesome residue due to the acidity of its benzylic alpha-proton. researchgate.net

Strategies to control racemization include:

Choice of Coupling Reagents and Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives to carbodiimide-mediated couplings suppresses racemization by forming less reactive HOBt-esters. peptide.com Similarly, modern coupling reagents such as DEPBT and COMU have been shown to reduce racemization to negligible levels for sensitive residues like Phg, especially when used with a suitable base. researchgate.net

Base Selection: The base used during coupling significantly impacts racemization. Highly basic tertiary amines like diisopropylethylamine (DIPEA) can promote racemization, particularly with sensitive residues. chempep.com The use of less-nucleophilic, sterically hindered bases like collidine is recommended as a substitute to minimize this effect. chempep.comnih.gov

Temperature Control: Microwave-assisted SPPS can accelerate reactions, but higher temperatures can also increase the rate of racemization. For sensitive amino acids like Cys and His, lowering the coupling temperature from 80°C to 50°C has been shown to limit racemization. nih.gov

Pre-formed Building Blocks: For linking the first amino acid to Wang-type resins, which often involves racemization-prone activation, the use of pre-loaded oxymethylphenoxy propionic acid (MPPA) building blocks is an effective alternative. These precursors can be coupled to amino-functionalized resins via a stable amide bond, ensuring a low and reproducible level of epimerization for the C-terminal residue. iris-biotech.de

Aspartimide formation is considered one of the most severe side reactions in Fmoc-SPPS. nih.gov It occurs when the peptide backbone nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, particularly when the following residue is small and unhindered (e.g., Gly, Asn, Ser). chempep.compeptide.com This intramolecular cyclization is catalyzed by the base (e.g., piperidine) used for Fmoc deprotection. sigmaaldrich.com

The resulting five-membered succinimide (B58015) ring (aspartimide) is problematic for several reasons:

It is a branch point for further degradation. The ring can be opened by nucleophiles like water or piperidine. iris-biotech.denih.gov

Ring-opening is non-regiospecific, yielding a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. nih.gov

The α-carbon of the aspartimide is highly susceptible to epimerization, leading to the formation of D-Asp isomers. sigmaaldrich.com

Many of these by-products have the same mass as the target peptide and are often difficult to separate via HPLC. sigmaaldrich.combiotage.com

Numerous strategies have been devised to mitigate aspartimide formation:

Modified Deprotection Cocktails: Adding an acidic modifier to the piperidine deprotection solution can lower its basicity and reduce the rate of aspartimide formation. Adding 0.1 M HOBt or 1 M Oxyma Pure to the 20% piperidine/DMF solution has been shown to significantly reduce aspartimide-related impurities. nih.govbiotage.com Using weaker bases like piperazine (B1678402) instead of piperidine is also effective. biotage.com

Optimized Side-Chain Protection: Increasing the steric bulk of the Asp side-chain protecting group can hinder the intramolecular cyclization. While the standard tert-butyl (OtBu) group offers some protection, more sterically demanding groups like 3-methylpent-3-yl (Mpe) have shown improvements. biotage.com A particularly effective solution is the 9-fluorenylmethyl (OFm) ester, though its removal requires specific conditions. More recently, the 2-benzyloxynitrobenzyl (OBno) group has been developed and shown to reduce aspartimide formation to almost undetectable levels even in challenging sequences. sigmaaldrich.com

Backbone Protection: The most definitive strategy to prevent aspartimide formation is to protect the amide nitrogen of the Asp residue itself. Introducing a temporary, acid-labile group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) onto the backbone nitrogen completely prevents the cyclization reaction. peptide.comnih.gov This is typically achieved by using pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. nih.gov

| Mitigation Strategy | Key Findings | Reference |

| Modified Deprotection | Addition of 1 M Oxyma to 20% piperidine/DMF reduced aspartimide impurities from 44% to 15% in a test peptide. | nih.gov |

| Alternative Base | Piperazine is effective at removing the Fmoc group while suppressing aspartimide formation. | biotage.com |

| Side-Chain Protection | Fmoc-Asp(OBno)-OH reduced aspartimide formation to <0.1% per cycle in the most difficult Asp-Gly sequence. | sigmaaldrich.com |

| Backbone Protection | Dmb and Hmb groups offer complete protection from aspartimide formation but can make subsequent couplings more difficult. | peptide.comnih.gov |

Incomplete coupling reactions during SPPS lead to the formation of deletion sequences (peptides missing one or more amino acids), which can be difficult to purify from the final product. polypeptide.comuniversiteitleiden.nl While using a large excess of reagents is standard practice, incomplete couplings can still occur, especially in "difficult" sequences prone to aggregation. chempep.comuniversiteitleiden.nl

To manage this, a "capping" step is often introduced after the coupling reaction. Capping involves acylating any unreacted N-terminal amino groups with a small, unreactive molecule, thereby terminating their elongation. google.com This prevents the formation of (n-1) deletion sequences in subsequent cycles. The resulting capped, truncated peptides are typically much shorter and have different physicochemical properties than the full-length product, making them easier to remove during purification. polypeptide.com

The most common capping reagent is acetic anhydride, often used with a base like DIPEA or pyridine (B92270). google.compeptide.com The reaction is rapid and efficient. It is crucial to monitor the completion of coupling reactions to decide whether a capping step is necessary. The Kaiser test, which gives a blue color in the presence of free primary amines, is a widely used qualitative method for this purpose. iris-biotech.de

For syntheses where purification is a major challenge, more advanced capping strategies have been developed. For example, using a capping reagent that introduces a "handle" (e.g., a fluorous tag) allows for the selective removal of the capped, failure sequences by fluorous solid-phase extraction, simplifying the purification of the desired full-length peptide. universiteitleiden.nl

Importance of Starting Material and Intermediate Purity in Fmoc-Based Syntheses

The success of SPPS is fundamentally dependent on the quality of the raw materials, particularly the Fmoc-amino acid building blocks. sigmaaldrich.com High purity in starting materials is essential for achieving high yields, reproducible impurity profiles, and straightforward purification of the final peptide. altabioscience.com Even small amounts of impurities can have a significant cumulative effect over the course of a multi-step synthesis. sigmaaldrich.com

Key impurities in Fmoc-amino acids and their consequences include:

Free Amino Acids: The presence of unprotected amino acids can lead to the formation of "double insertion" sequences, where two amino acids are added in a single cycle. sigmaaldrich.com

Dipeptides: Fmoc-dipeptide impurities in an Fmoc-amino acid monomer will be incorporated into the growing peptide chain, leading to insertion sequences. merckmillipore.com

Enantiomeric Impurities: The presence of the D-enantiomer in an L-amino acid building block will result in diastereomeric peptide impurities, which can be very difficult to separate and may alter the peptide's biological function. polypeptide.commerckmillipore.com High-quality commercial Fmoc-amino acids typically have an enantiomeric purity of ≥ 99.8%. cem.com